molecular formula C11H26NO+ B107066 Dibutyl-(2-hydroxyethyl)-methylazanium CAS No. 17895-84-0

Dibutyl-(2-hydroxyethyl)-methylazanium

Cat. No.: B107066
CAS No.: 17895-84-0
M. Wt: 188.33 g/mol
InChI Key: LERGNLHMQHBKIS-UHFFFAOYSA-N
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Description

Dibutyl-(2-hydroxyethyl)-methylazanium is a quaternary ammonium compound characterized by a central nitrogen atom bonded to two butyl groups, a methyl group, and a 2-hydroxyethyl moiety.

Properties

CAS No.

17895-84-0

Molecular Formula

C11H26NO+

Molecular Weight

188.33 g/mol

IUPAC Name

dibutyl-(2-hydroxyethyl)-methylazanium

InChI

InChI=1S/C11H26NO/c1-4-6-8-12(3,10-11-13)9-7-5-2/h13H,4-11H2,1-3H3/q+1

InChI Key

LERGNLHMQHBKIS-UHFFFAOYSA-N

SMILES

CCCC[N+](C)(CCCC)CCO

Canonical SMILES

CCCC[N+](C)(CCCC)CCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with dibutyl-(2-hydroxyethyl)-methylazanium, enabling comparative analysis:

Dibutoline Sulfate

Structure : Dibutoline sulfate (IUPAC: 2-(Dibutylcarbamoyloxy)ethyl-ethyl-dimethylazanium sulfate) contains a quaternary ammonium core with a dibutylcarbamate ester, ethyl, and dimethyl substituents.
Key Properties :

  • Molecular Formula : (C₁₅H₃₃N₂O₂)₂·SO₄
  • Molecular Weight : 642.9 g/mol
  • Solubility : Highly soluble in water and benzene; aqueous solutions decompose at 100°C.
  • Applications : Historically used as an anticholinergic agent due to its ability to block acetylcholine receptors .
    Comparison :
  • Unlike this compound, dibutoline sulfate includes a carbamate ester group, enhancing its hydrolytic instability.
  • Both compounds exhibit hygroscopicity, but dibutoline’s sulfate counterion improves water solubility compared to halide or acetate salts .

Heptadecafluorodecyl-bis(2-hydroxyethyl)-methylazanium Iodide

Structure : A perfluorinated analog (CAS 31841-41-5) with a fluorinated alkyl chain and bis(2-hydroxyethyl) groups attached to the ammonium center.
Key Properties :

  • Fluorinated Chain : Imparts extreme hydrophobicity and chemical inertness.
  • Applications : Likely used in fluorosurfactants or coatings for its heat resistance and low surface tension .
    Comparison :
  • The fluorinated chain drastically alters solubility and thermal stability compared to non-fluorinated this compound.
  • The bis(2-hydroxyethyl) groups enhance hydrophilicity, similar to the 2-hydroxyethyl group in the target compound, but fluorination dominates its behavior .

2-Hydroxyethyl Methacrylate (HEMA)

Structure : A methacrylate ester with a 2-hydroxyethyl group (IUPAC: 2-hydroxyethyl methacrylate).
Key Properties :

  • Role in Polymers : Reduces poly(acrylic acid) ionization by inducing coiled polymer conformations, lowering compressive strength in dental resins.
  • Applications: Common monomer in adhesives, coatings, and biomedical hydrogels . Comparison:
  • While HEMA shares a 2-hydroxyethyl group, it lacks the quaternary ammonium structure, resulting in divergent chemical reactivity (ester vs. ammonium).
  • Both compounds influence polymer conformation, but HEMA’s ester functionality limits its ionic interactions compared to quaternary ammoniums .

Comparative Data Table

Property This compound Dibutoline Sulfate Heptadecafluorodecyl-bis(2-hydroxyethyl)-methylazanium Iodide
Molecular Formula Not reported (C₁₅H₃₃N₂O₂)₂·SO₄ C₁₉H₂₀F₁₇IN₂O₂
Molecular Weight Not reported 642.9 g/mol ~1,200 g/mol (estimated)
Solubility Likely polar solvents (water, alcohols) Water, benzene Organic solvents (fluorophilicity)
Thermal Stability Moderate (hydroxyethyl may decompose) Decomposes at 100°C High (fluorinated chain resists degradation)
Key Applications Surfactants, pharmaceuticals (inferred) Anticholinergic drug Fluorosurfactants, coatings

Research Findings and Limitations

  • Functional Group Impact : The 2-hydroxyethyl group enhances water solubility in quaternary ammonium compounds but may reduce thermal stability compared to purely alkylated analogs .
  • Fluorination Effects : Fluorinated chains in analogs like CAS 31841-41-5 drastically alter hydrophobicity and chemical resistance, suggesting that this compound would lack these traits .
  • Gaps in Data : Direct experimental data (e.g., synthesis routes, spectroscopic profiles) for this compound are absent in the provided evidence, necessitating reliance on structural analogs.

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